2-Fluoro-6-cyclohexylaminopurine
Overview
Description
2-Fluoro-6-cyclohexylaminopurine is a fluorinated purine derivative. Fluorinated purines and their nucleosides exhibit a diverse range of biological activities due to the presence of fluorine atoms, which can significantly alter their physicochemical, metabolic, and biological properties .
Preparation Methods
The synthesis of 2-Fluoro-6-cyclohexylaminopurine typically involves the Balz-Schiemann reaction, where the corresponding 2-aminopurine starting materials undergo diazotization-fluorodediazoniation in aqueous fluoroboric acid . This method can be optimized by protecting the purine N-9 position to simplify purification and improve yields . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and ensure consistent quality.
Chemical Reactions Analysis
2-Fluoro-6-cyclohexylaminopurine undergoes various chemical reactions, including nucleophilic substitution reactions. For instance, aminoesters and amino alcohols can be incorporated via a nucleophilic aromatic substitution reaction with 6-fluoro-2’-deoxyadenosine analogs . Common reagents used in these reactions include aqueous ammonia and various amines, which react at the 2-position of the purine ring . Major products formed from these reactions include modified nucleosides and nucleotides, which have applications in medicinal chemistry and chemical biology .
Scientific Research Applications
Fluorinated purines, including 2-Fluoro-6-cyclohexylaminopurine, have significant applications in biomedical research. They are used as synthetic intermediates for medicinal chemistry and as reagents for chemical biology studies . The incorporation of fluorine atoms can enhance the metabolic stability and pharmacokinetics of drugs, making these compounds valuable in drug development . Additionally, fluorinated purines are used in in vivo imaging by positron emission tomography (PET) due to the incorporation of an 18F label .
Mechanism of Action
The mechanism of action of 2-Fluoro-6-cyclohexylaminopurine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its potency and selectivity . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-6-cyclohexylaminopurine can be compared with other fluorinated purines, such as 2-fluoro-6-chloropurine and 2-fluoro-6-trifluoromethylpurine . These compounds share similar synthetic routes and chemical properties but differ in their specific biological activities and applications. The unique combination of the fluoro and cyclohexylamino groups in this compound confers distinct physicochemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-cyclohexyl-2-fluoro-7H-purin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKARBXJKZDKOBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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